molecular formula C8H11BrF2O2 B2663209 Ethyl 2-bromo-3-cyclopropyl-3,3-difluoropropanoate CAS No. 2402829-29-0

Ethyl 2-bromo-3-cyclopropyl-3,3-difluoropropanoate

Cat. No.: B2663209
CAS No.: 2402829-29-0
M. Wt: 257.075
InChI Key: CIJYNZVMBKCSQQ-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-cyclopropyl-3,3-difluoropropanoate is a chemical compound with the CAS Number: 2402829-29-0 . It has a molecular weight of 257.07 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11BrF2O2/c1-2-13-7(12)6(9)8(10,11)5-3-4-5/h5-6H,2-4H2,1H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.

Scientific Research Applications

Synthesis and Biological Evaluation

Ethyl 2-bromo-3-cyclopropyl-3,3-difluoropropanoate is explored in the context of synthesizing bromophenol derivatives with cyclopropyl moiety. These derivatives are shown to be effective inhibitors of enzymes like carbonic anhydrase I and II, and acetylcholinesterase, relevant for treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Novel Coenzyme NADH Model

This compound is involved in a unique coenzyme NADH model-mediated reaction, showcasing a single intermediate serving two mechanisms. Such studies contribute to our understanding of biochemical pathways and molecular interactions (Fang et al., 2006).

Inhibition of Carbonic Anhydrase Isoenzymes

Cyclopropylcarboxylic acids and esters, including bromophenol derivatives, have been studied for their inhibitory effects on carbonic anhydrase isoenzymes, which are significant for various physiological functions (Boztaş et al., 2015).

Cyclopropanation of Unsaturated Sugars

The cyclopropanation of unsaturated sugars using this compound opens up pathways for synthesizing ester-substituted carbohydrates, which are valuable in medicinal chemistry (Hoberg & Claffey, 1996).

Effects on Fruits and Vegetables

This compound is associated with the inhibitor of ethylene perception, 1-methylcyclopropene, used in research on fruits and vegetables to improve maintenance of product quality (Watkins, 2006).

Synthesis of Thioxothiazolidine Derivatives

Its role in the synthesis of ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates demonstrates its utility in creating complex organic molecules with potential pharmacological applications (Ge et al., 2006).

Electroreductive Radical Cyclization

This compound is used in the electroreductive radical cyclization, a method that facilitates the synthesis of complex organic compounds (Esteves et al., 2005).

Synthesis of Ethyl 3,3,3,-trifluoropropanoate

A synthesis method involving this compound leads to ethyl 3,3,3-trifluoropropanoate, demonstrating its versatility in chemical synthesis (Molines & Wakselman, 1987).

Properties

IUPAC Name

ethyl 2-bromo-3-cyclopropyl-3,3-difluoropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrF2O2/c1-2-13-7(12)6(9)8(10,11)5-3-4-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJYNZVMBKCSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1CC1)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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